molecular formula C4H5NOS B1600053 2-(Methylthio)oxazole CAS No. 201017-90-5

2-(Methylthio)oxazole

Cat. No. B1600053
M. Wt: 115.16 g/mol
InChI Key: XVLXLLHKDRNMGK-UHFFFAOYSA-N
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Description

2-(Methylthio)oxazole is a heterocyclic compound with a five-membered ring structure that includes one nitrogen atom, one oxygen atom, and a methylthio group . It is a colorless to light yellow liquid . The CAS Number for 2-(Methylthio)oxazole is 201017-90-5 .


Synthesis Analysis

The synthesis of 2-(Methylthio)oxazole involves several steps. One method involves the deprotonation of the readily available 2-(Methylthio)oxazole with n-BuLi, which occurs smoothly in the presence of TMEDA and regiospecifically at C5 . The organometallic compound thus formed can be added rapidly to aldehydes and other electrophiles to provide 5-substituted-2-(methylthio)oxazoles in very good to excellent yields . Another method involves a nickel-catalyzed cross-coupling reaction of 2-methylthio-oxazole and various organozinc reagents .


Molecular Structure Analysis

The molecular structure of 2-(Methylthio)oxazole consists of a five-membered ring with one nitrogen atom and one oxygen atom . The molecular weight is 115.16 .


Chemical Reactions Analysis

2-(Methylthio)oxazole can undergo various chemical reactions. For instance, it can participate in nickel-catalyzed cross-coupling reactions with various organozinc reagents . It can also undergo deprotonation with n-BuLi in the presence of TMEDA .


Physical And Chemical Properties Analysis

2-(Methylthio)oxazole is a colorless to light yellow liquid . It has a molecular weight of 115.16 . The storage temperature is recommended to be at refrigerator levels .

Scientific Research Applications

Synthesis Methods

  • Directed Alkylation for Synthesis of 5-Substituted Oxazoles : A method for synthesizing 2-(methylthio)-5-substituted oxazoles was presented, involving the deprotonation of 2-(methylthio)oxazole and subsequent addition to various electrophiles. This process yielded 5-substituted-2-(methylthio)oxazoles, with reductive removal of the MeS group giving 5-monosubstituted oxazoles (Shafer & Molinski, 1998).

  • Nickel-Catalyzed Synthesis via C-S Activation : The synthesis of 2-substituted oxazoles was achieved through a nickel-catalyzed cross-coupling reaction of 2-methylthio-oxazole. This method offers advantages over previous methods, especially in the synthesis of 2,5-disubstituted oxazoles (Lee, Counceller & Stambuli, 2009).

  • Copper-Catalyzed Intramolecular Cyclization : A two-step synthesis involving intramolecular copper-catalyzed cyclization of β-(methylthio)enamides was reported. This method led to the synthesis of 2-phenyl-4,5-substituted oxazoles, showing versatility in introducing various functionalities into the oxazole structure (Kumar et al., 2012).

Chemical Properties and Applications

  • Use as Precursors in Synthesis : Oxazoles, including 2-(methylthio)oxazole derivatives, serve as precursors in synthesizing various biologically active compounds. Their properties facilitate the introduction of different substituents, impacting their potential applications in medicinal chemistry (Kakkar & Narasimhan, 2019).

  • Photophysical Studies : Oxazoles have been studied for their photophysical properties. Some derivatives exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable for use as fluorescent probes in various applications (Ferreira et al., 2010).

Safety And Hazards

The safety information for 2-(Methylthio)oxazole indicates that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Oxazole and its derivatives, including 2-(Methylthio)oxazole, play a very essential role in the area of medicinal chemistry . They are being investigated for the advancement of novel compounds which show favorable biological activities . The future directions in the research of 2-(Methylthio)oxazole and its derivatives could involve the design of more biologically active and less toxic derivatives .

properties

IUPAC Name

2-methylsulfanyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-7-4-5-2-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLXLLHKDRNMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448675
Record name Oxazole, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)oxazole

CAS RN

201017-90-5
Record name Oxazole, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methylthio)oxazole
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2-(Methylthio)oxazole
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2-(Methylthio)oxazole
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2-(Methylthio)oxazole
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2-(Methylthio)oxazole
Reactant of Route 6
2-(Methylthio)oxazole

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